molecular formula C12H15ClO3S B12822671 4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride

4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride

Cat. No.: B12822671
M. Wt: 274.76 g/mol
InChI Key: XEFOHMHSUHHCBQ-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound that features an allyloxy group, an isopropyl group, and a benzenesulfonyl chloride moiety. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-isopropylbenzenesulfonyl chloride with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The allyloxy group can undergo oxidation to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Formation of epoxides and other oxygenated derivatives.

    Reduction Reactions: Formation of sulfonamides and sulfonic acids.

Scientific Research Applications

4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. The allyloxy group can participate in radical or ionic reactions, leading to the formation of various reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-(Allyloxy)benzenesulfonyl chloride: Lacks the isopropyl group, which may affect its reactivity and applications.

    3-Isopropylbenzenesulfonyl chloride: Lacks the allyloxy group, which may limit its use in certain synthetic applications.

    4-(Methoxy)-3-isopropylbenzenesulfonyl chloride: Contains a methoxy group instead of an allyloxy group, which may alter its chemical properties and reactivity.

Uniqueness

4-(Allyloxy)-3-isopropylbenzenesulfonyl chloride is unique due to the presence of both the allyloxy and isopropyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of new synthetic pathways.

Properties

Molecular Formula

C12H15ClO3S

Molecular Weight

274.76 g/mol

IUPAC Name

3-propan-2-yl-4-prop-2-enoxybenzenesulfonyl chloride

InChI

InChI=1S/C12H15ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3

InChI Key

XEFOHMHSUHHCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OCC=C

Origin of Product

United States

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